molecular formula C18H28BrNO3 B4088255 1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

Cat. No. B4088255
M. Wt: 386.3 g/mol
InChI Key: LTXJXWCHJOTTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In the field of agrochemicals, it has been tested for its pesticidal and herbicidal properties. Additionally, it has been used in the synthesis of materials such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol can exert various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have pesticidal and herbicidal effects, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it readily available for use in various applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are many future directions for research on 1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, its pesticidal and herbicidal properties make it a potential candidate for use in agriculture. Further research is needed to determine its efficacy and safety in this application. Finally, its potential use in the synthesis of materials, such as polymers and surfactants, warrants further investigation.

properties

IUPAC Name

1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO3/c1-17(2)9-13(21)10-18(3,4)20(17)11-14(22)12-23-16-8-6-5-7-15(16)19/h5-8,13-14,21-22H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJXWCHJOTTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=CC=C2Br)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

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